5,7-Dimethyloctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octane chain that has methyl groups at the 5th and 7th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyloctan-1-ol can be achieved through several methods. One common approach involves the reduction of 5,7-Dimethyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 5,7-Dimethyloctanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,7-Dimethyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can yield alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5,7-Dimethyloctyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 5,7-Dimethyloctanoic acid.
Reduction: Alkanes.
Substitution: 5,7-Dimethyloctyl chloride.
Scientific Research Applications
5,7-Dimethyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyloctan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloctan-1-ol
- 2,6-Dimethyloctan-1-ol
- 4,6-Dimethyloctan-1-ol
Uniqueness
5,7-Dimethyloctan-1-ol is unique due to the specific positioning of the methyl groups at the 5th and 7th positions, which can influence its chemical reactivity and biological interactions compared to other isomers.
Properties
CAS No. |
85391-44-2 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
5,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)8-10(3)6-4-5-7-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
WRHUKQDYZBSJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.